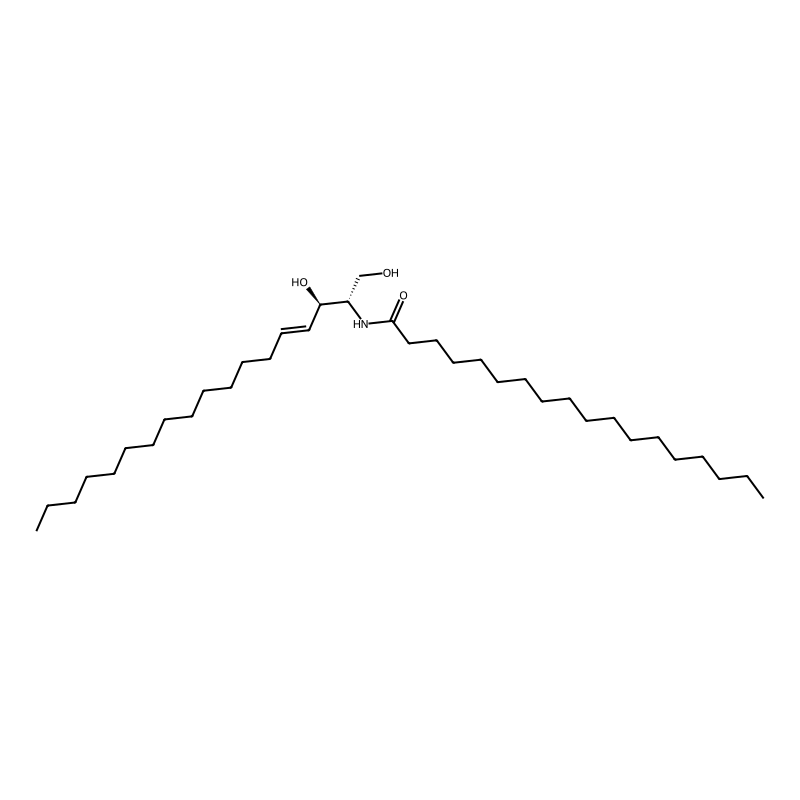

N-Stearoylsphingosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

N-Stearoylsphingosine (N-SS), also known as N-octadecanoylsphingosine, is a naturally occurring lipid molecule found in various organisms, including humans and the parasite Trypanosoma brucei []. It belongs to the class of long-chain ceramides, where a long fatty acid chain (stearic acid in this case) is attached to a sphingoid base []. N-SS has gained interest in scientific research due to its diverse potential applications:

Signal transduction

N-SS acts as a signaling molecule within cells, influencing various cellular processes. Studies have shown it can activate protein phosphatase 2A (PP2A) by interfering with its inhibitor, leading to increased dephosphorylation of Akt, a protein involved in cell survival and proliferation []. This suggests N-SS might play a role in regulating cell growth and survival.

Cancer research

Research suggests N-SS may have anti-cancer properties. Studies have shown it can induce cell death in various cancer cell lines, including prostate cancer cells []. Additionally, N-SS might enhance the effectiveness of other chemotherapeutic agents. However, further research is needed to understand its potential as a cancer therapeutic [].

Neuroscience research

N-SS has been implicated in various neurological functions. Studies have shown that N-SS levels are altered in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. However, the exact role of N-SS in these conditions is still under investigation.

N-Stearoylsphingosine is a member of the ceramide family, specifically categorized as an N-acylsphingosine. This compound is characterized by the presence of a stearoyl group (derived from stearic acid) attached to the nitrogen atom of sphingosine. Ceramides, including N-Stearoylsphingosine, are crucial components of cellular membranes and play significant roles in various biological processes, including cell signaling and apoptosis. They are produced through the hydrolysis of sphingomyelin by sphingomyelinase enzymes and can also be synthesized de novo from serine and palmitate .

- Hydrolysis: It can be hydrolyzed to release sphingosine and stearic acid, a reaction catalyzed by ceramidases.

- Acylation: N-Stearoylsphingosine can undergo further acylation reactions to form more complex sphingolipids.

- Phosphorylation: In certain pathways, it can be phosphorylated to produce N-stearoylsphingosine-1-phosphate, which serves as a signaling molecule .

N-Stearoylsphingosine exhibits various biological activities:

- Cell Signaling: It acts as a signaling molecule that regulates cellular processes such as differentiation, proliferation, and apoptosis.

- Barrier Function: In the skin, ceramides like N-Stearoylsphingosine contribute to the integrity of the skin barrier and prevent transepidermal water loss.

- Inflammation Modulation: It has been implicated in inflammatory responses, with potential roles in conditions such as psoriasis and atopic dermatitis .

N-Stearoylsphingosine can be synthesized through various methods:

- De Novo Synthesis: This involves the condensation of serine with palmitate (or stearate) followed by several enzymatic modifications to yield ceramide.

- Chemical Synthesis: Laboratory synthesis can be achieved using organic chemistry techniques that involve the coupling of sphingosine with stearic acid under specific conditions to form N-stearoylsphingosine .

The applications of N-Stearoylsphingosine include:

- Cosmetic Industry: Used in skincare products for its moisturizing properties and its role in enhancing skin barrier function.

- Pharmaceuticals: Investigated for its potential therapeutic effects in treating skin disorders and metabolic diseases linked to ceramide dysregulation.

- Research: Utilized in studies exploring sphingolipid metabolism and signaling pathways related to cell growth and apoptosis .

Research has shown that N-Stearoylsphingosine interacts with various proteins and receptors involved in cellular signaling pathways. Notably, it can influence the activity of enzymes responsible for lipid metabolism and may modulate receptor functions related to inflammation and immune responses. These interactions highlight its importance in maintaining cellular homeostasis and its potential role in disease mechanisms .

N-Stearoylsphingosine shares structural similarities with other ceramides but exhibits unique properties based on its fatty acid composition. Below is a comparison with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Palmitoylsphingosine | Contains palmitic acid | More prevalent in certain tissues; involved in different signaling pathways. |

| N-Oleoylsphingosine | Contains oleic acid | Exhibits fluidity properties beneficial for membrane dynamics. |

| N-Arachidoylsphingosine | Contains arachidonic acid | Plays a role in inflammatory signaling due to arachidonic acid's properties. |

N-Stearoylsphingosine is distinct due to its stearic acid component, which influences its physical properties, such as melting point and membrane incorporation behavior, making it particularly relevant in studies related to skin health and lipid metabolism .

The de novo synthesis of N-stearoylsphingosine begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, culminating in the formation of ceramide through a series of enzymatic reactions.

Role of Serine Palmitoyltransferase (SPT)

Serine palmitoyltransferase (SPT) catalyzes the rate-limiting step of sphingolipid biosynthesis, combining palmitoyl-CoA and L-serine to form 3-ketosphinganine. This heteromeric enzyme complex, composed of SPTLC1 and SPTLC2 subunits, exhibits strict substrate specificity for palmitoyl-CoA, ensuring the production of 18-carbon sphingoid bases [1]. Genetic mutations in SPT subunits disrupt sphingolipid homeostasis, underscoring its critical role in initiating N-stearoylsphingosine synthesis.

Dihydroceramide Synthase Function

Following SPT activity, 3-ketosphinganine is reduced to sphinganine, which undergoes N-acylation via dihydroceramide synthases (CerS). Among the six CerS isoforms, CerS1 demonstrates a strong preference for stearoyl-CoA (C18:0), facilitating the synthesis of N-stearoylsphinganine (dihydro-C18-ceramide) [2]. Structural studies reveal that CerS1’s substrate selectivity arises from hydrophobic interactions within its acyl-CoA binding pocket, which accommodates longer-chain fatty acids [2].

Dihydroceramide Desaturase in Final Conversion

The final step in de novo synthesis involves the insertion of a 4,5-trans double bond into dihydro-C18-ceramide, catalyzed by dihydroceramide desaturase (DES1). This oxygen-dependent enzyme requires NADH or NADPH as cofactors and exhibits specificity for C18-acylated substrates [5]. DES1 activity is inhibited by dithiothreitol, suggesting redox-sensitive regulation [5]. The resultant N-stearoylsphingosine is then trafficked to the Golgi apparatus for incorporation into complex sphingolipids or signaling platforms [1].

Table 1: Key Enzymes in De Novo N-Stearoylsphingosine Synthesis

| Enzyme | Substrate | Product | Cofactor |

|---|---|---|---|

| Serine Palmitoyltransferase | L-serine, palmitoyl-CoA | 3-ketosphinganine | Pyridoxal phosphate |

| Ceramide Synthase 1 | Sphinganine, stearoyl-CoA | Dihydro-C18-ceramide | None |

| Dihydroceramide Desaturase | Dihydro-C18-ceramide | N-stearoylsphingosine | NADH/NADPH |

Sphingomyelin Hydrolysis Pathway

N-Stearoylsphingosine can also be generated via the degradation of sphingomyelin, a process activated under cellular stress.

Sphingomyelinase Activity and Regulation

Sphingomyelinases (SMases) hydrolyze sphingomyelin to ceramide and phosphocholine. Neutral SMases (nSMase2) and acid SMases (aSMase) exhibit distinct subcellular localizations, with aSMase activity prevalent in lysosomal compartments. These enzymes are regulated by cytokines, oxidative stress, and membrane lipid composition, enabling rapid ceramide generation during apoptosis or inflammatory responses [1].

Stress-Induced Activation Mechanisms

Stressors such as tumor necrosis factor-α (TNF-α) and ultraviolet radiation activate SMases through phosphorylation or translocation to membrane microdomains. For example, aSMase translocation to the outer leaflet of the plasma membrane facilitates N-stearoylsphingosine production, which promotes mitochondrial outer membrane permeabilization and caspase activation [1].

Salvage/Recycling Pathway

The salvage pathway recycles sphingolipid breakdown products to regenerate ceramide, conserving metabolic energy.

Enzymatic Degradation of Complex Sphingolipids

Lysosomal hydrolases, including β-glucosidases and galactosidases, degrade glycosphingolipids to ceramide. For instance, glucocerebrosidase cleaves glucosylceramide to glucose and ceramide, with mutations in this enzyme linked to Gaucher disease and Parkinson’s pathology [1].

Acid Ceramidase Function in Conversion to Sphingosine

Acid ceramidase hydrolyzes ceramide to sphingosine and free fatty acids in lysosomes. This enzyme’s optimal activity at pH 4.5 ensures compartment-specific regulation, and its inhibition elevates cellular ceramide levels, sensitizing cells to apoptosis [1].

Ceramide Synthase-Mediated Reconversion

Sphingosine generated via salvage pathways is re-acylated by CerS isoforms. CerS1 preferentially utilizes stearoyl-CoA to reconstitute N-stearoylsphingosine, completing the recycling loop [2]. This pathway is critical in tissues with high sphingolipid turnover, such as skin and liver [3].

Ceramide Synthase 1 (CerS1) Specificity for C18-Ceramide

CerS1’s unique ability to produce C18-ceramide underpins its metabolic and signaling roles in muscle and neuronal tissues.

Molecular Mechanisms of CerS1 Regulation

CerS1 expression is transcriptionally regulated by peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptor (LXR). In hepatic steatosis, PPARγ agonists downregulate CerS1, reducing C18-ceramide levels and ameliorating insulin resistance [3].

Proteasomal Degradation in CerS1 Regulation

Ubiquitination targets CerS1 for proteasomal degradation, modulating its cellular abundance. The E3 ubiquitin ligase TRIM28 has been implicated in this process, linking CerS1 turnover to nutrient availability and stress signals [2].

Post-Translational Modifications of CerS1

Phosphorylation at Ser132 by protein kinase C (PKC) enhances CerS1 activity, promoting C18-ceramide synthesis during adipocyte differentiation [2]. Conversely, dephosphorylation by protein phosphatase 2A (PP2A) suppresses CerS1, illustrating dynamic feedback control.

Table 2: Regulatory Factors Influencing CerS1 Activity

| Regulatory Mechanism | Effect on CerS1 | Functional Outcome |

|---|---|---|

| PPARγ activation | Transcriptional repression | Reduced C18-ceramide |

| TRIM28-mediated ubiquitination | Proteasomal degradation | Decreased CerS1 stability |

| PKC phosphorylation | Enhanced activity | Increased C18-ceramide synthesis |

N-Stearoylsphingosine, a prominent member of the ceramide family with the molecular formula C36H71NO3 and CAS number 2304-81-6, represents a critical bioactive sphingolipid that orchestrates diverse cellular processes through sophisticated signaling mechanisms [1] [2]. This long-chain ceramide, composed of an eighteen-carbon stearic acid linked to an eighteen-carbon sphingosine base, functions as a pivotal second messenger in cellular stress responses, apoptosis, and metabolic regulation [3] [4].

Membrane Structure and Organization

Role in Lipid Raft Formation

N-Stearoylsphingosine exerts profound effects on membrane architecture through its ability to induce the coalescence of lipid rafts into larger, more stable membrane domains. Research demonstrates that ceramide induces the fusion of pre-existing sphingomyelin and cholesterol-rich membrane domains, transforming small, dispersed lipid rafts into large ceramide-enriched membrane platforms [5] [6]. These platforms, termed "signal platforms," serve as organizational hubs for membrane proteins and their regulatory molecules.

The mechanism underlying this coalescence involves the unique hydrogen bonding properties of ceramide molecules. N-Stearoylsphingosine possesses characteristic intermolecular hydrogen bond capabilities that enable it to form ceramide-rich domains even at extremely low concentrations [6]. The formation of these domains is facilitated by the rigid and compact nature of the ceramide molecule, which acts as a lipid packing modulator within phospholipid membranes [6].

Studies using artificial membrane systems have revealed that physiologically relevant ceramides, including N-stearoylsphingosine, preferentially incorporate into raft-like ordered domains, leading to domain enlargement and fusion [6]. This process results in the compartmentalization of membrane proteins and their inhibitors in different regions, creating a beneficial structure for regulating protein-protein interactions through the relative ceramide and cholesterol content [6].

Influence on Membrane Fluidity and Permeability

N-Stearoylsphingosine significantly alters membrane biophysical properties by modulating membrane fluidity and permeability. The incorporation of ceramide into membrane bilayers leads to a decrease in membrane fluidity, which is attributed to the formation of highly ordered ceramide-rich domains with elevated thermal stability and increased shear viscosity compared to host membranes [7] [6].

Research utilizing model stratum corneum membranes demonstrates that ceramide incorporation affects membrane permeability in a concentration-dependent manner [8]. At specific concentrations, N-stearoylsphingosine increases membrane permeability through structural alterations, while at higher concentrations, it may actually enhance barrier function [8]. This biphasic effect reflects the complex relationship between ceramide concentration and membrane organization.

The influence on membrane permeability extends to cellular membranes, where ceramide accumulation can disrupt calcium homeostasis in the endoplasmic reticulum [9]. This disruption occurs through reduced membrane fluidity, which interferes with calcium transport mechanisms and ultimately activates the unfolded protein response as cells attempt to restore homeostatic balance [9].

Protein Phosphatase 2A Activation

Interference with Protein Phosphatase 2A Inhibitor Binding

N-Stearoylsphingosine activates Protein Phosphatase 2A through a sophisticated mechanism involving direct interaction with the inhibitor 2 of Protein Phosphatase 2A. Research has identified that ceramide functions as a ceramide-binding protein with remarkable stereoisomer specificity and fatty acid chain length preference [10] [11]. The interaction occurs through specific amino acid residues, particularly the VIK 207-209 sequence localized on helix 7 of the inhibitor protein [10].

This direct ceramide-inhibitor binding disrupts the normal association between Protein Phosphatase 2A and its inhibitor, effectively preventing the inhibition of phosphatase activity [10] [12]. The mechanism represents a novel regulatory pathway wherein ceramide acts as a competitive binding partner, sequestering the inhibitor and allowing Protein Phosphatase 2A to maintain its catalytic function [10].

Studies demonstrate that C18-ceramide, but not C16-ceramide, effectively decreases the association between the inhibitor and Protein Phosphatase 2A by approximately forty-five percent compared to controls [10]. This chain-length specificity underscores the precise molecular requirements for effective ceramide-mediated Protein Phosphatase 2A activation [10].

Downstream Effects on Akt Dephosphorylation

The activation of Protein Phosphatase 2A by N-stearoylsphingosine results in significant downstream effects on Akt signaling, particularly through enhanced dephosphorylation of critical regulatory sites. Ceramide-activated Protein Phosphatase 2A specifically targets Akt phosphorylation at both threonine 308 and serine 473, leading to substantial reductions in Akt kinase activity [13] [14] [15].

Research in multiple cellular systems demonstrates that ceramide treatment results in a dose- and time-dependent decrease in constitutive Akt phosphorylation, correlating with a ninety to ninety-five percent reduction in Akt kinase activity [14]. This dephosphorylation occurs independently of phosphatidylinositol 3-kinase inhibition, establishing Protein Phosphatase 2A activation as the primary mechanism of Akt inactivation [14].

The functional consequences of Akt dephosphorylation extend beyond simple kinase inactivation. In endothelial cells, ceramide-mediated Protein Phosphatase 2A activation promotes the dissociation of an Akt-Hsp90-endothelial nitric oxide synthase complex that is essential for endothelial nitric oxide synthase phosphorylation and activation [12]. This disruption leads to impaired nitric oxide generation and contributes to vascular dysfunction in obesity-related conditions [12].

Cell Death Pathways

Apoptotic Signaling Mechanisms

N-Stearoylsphingosine functions as a central mediator in apoptotic signaling cascades, linking diverse stress stimuli to programmed cell death pathways. The sphingomyelin pathway, initiated by ceramide generation, represents a ubiquitous and evolutionarily conserved signaling system that activates the apoptotic cascade in response to cytokine receptors and environmental stresses [16].

The apoptotic signaling mechanism involves ceramide-mediated activation of stress-activated protein kinase and c-Jun kinase cascades [16] [17]. Research demonstrates that c-Jun N-terminal kinase signaling results in the phosphorylation of neutral sphingomyelinase 1 at serine 270, which initiates further ceramide generation and amplifies the apoptotic response [17]. This creates a positive feedback loop that ensures robust activation of cell death pathways [17].

The engagement of the sphingomyelin pathway in apoptosis signaling is tightly regulated by anti-apoptotic control mechanisms, and the balance between pro-apoptotic and anti-apoptotic systems determines the magnitude of the cellular response [16]. N-stearoylsphingosine contributes to this balance by promoting the formation of death-inducing signaling complexes through ceramide-mediated clustering of death receptors at the plasma membrane [18].

Mitochondrial Dysfunction Induction

N-Stearoylsphingosine induces significant mitochondrial dysfunction through direct accumulation within mitochondrial membranes and subsequent disruption of electron transport chain function. Research demonstrates that ceramide accumulates specifically in mitochondria and negatively affects mitochondrial function, most notably impacting electron transport chain efficiency [19].

The mechanism of mitochondrial dysfunction involves ceramide-mediated inhibition of β-oxidation, which results in decreased efficiency of the electron transport chain [19]. This creates a deleterious cycle wherein reduced β-oxidation capacity leads to further accumulation of ceramide, which in turn exacerbates mitochondrial dysfunction [19]. The accumulation of ceramide in mitochondria is sufficient to provoke mitochondrial defects, supporting the concept that ceramide accumulation exerts direct effects on mitochondrial function [19].

Very-long-chain ceramides, including N-stearoylsphingosine, cause insulin resistance, oxidative stress, mitochondrial dysfunction, and mitophagy in cardiomyocytes [20]. The mitochondrial dysfunction manifests as decreased oxygen consumption rates and impaired ATP production, ultimately compromising cellular energy metabolism [20]. This dysfunction triggers adaptive mitophagy responses as cells attempt to clear damaged mitochondria [20].

Endoplasmic Reticulum Stress Activation

N-Stearoylsphingosine contributes to endoplasmic reticulum stress through mechanisms involving membrane fluidity alterations and disruption of calcium homeostasis. Ceramide accumulation leads to reduced membrane fluidity in the endoplasmic reticulum, which disrupts normal calcium transport mechanisms and triggers the unfolded protein response [21] [9].

The endoplasmic reticulum stress response involves activation of three primary sensor proteins: inositol-requiring enzyme 1, protein kinase RNA-like endoplasmic reticulum kinase, and activating transcription factor 6α [21]. These sensors respond to protein misfolding and unfolding by transmitting signals that initially attempt to restore endoplasmic reticulum homeostasis [21].

Research demonstrates that adipocytes experiencing endoplasmic reticulum stress secrete ceramide in lipoprotein form, which is then delivered to receiving cells to induce the unfolded protein response [9]. This represents a novel mechanism of cell-to-cell endoplasmic reticulum stress transmission mediated by ceramide [9]. The extracellular ceramide stimulates ceramide synthesis at the transcriptional level in receiving cells, leading to ceramide accumulation in the endoplasmic reticulum and further reduction of membrane fluidity [9].

Autophagy Regulation

Mitophagy Induction Mechanisms

N-Stearoylsphingosine plays a fundamental role in mitophagy regulation through sophisticated mechanisms that involve direct interaction with autophagy machinery. Research demonstrates that C18-ceramide induces lethal autophagy via selective targeting of mitochondria by microtubule-associated protein 1 light chain 3 beta-containing autophagolysosomes [22] [23].

The mitophagy induction mechanism requires Drp1-dependent mitochondrial fission as a prerequisite for effective autophagosome targeting [22]. This process begins with ceramide accumulation at mitochondrial membranes, which triggers mitochondrial fragmentation through Drp1 activation [22]. The fragmented mitochondria then become accessible to the autophagy machinery for selective clearance [22].

Ceramide-induced mitophagy serves as an alternative pathway to overcome defective PINK1-related mitophagy in conditions where conventional mitochondrial quality control mechanisms are compromised [19]. This ceramide-mediated mitophagy activation represents a protective cellular response to meet increased requirements for mitochondrial clearance following mitochondrial dysfunction [19]. The process involves ceramide accumulation at PINK1-deficient mitochondria, which activates ceramide-induced mitophagy as a compensatory mechanism [19].

Interaction between N-Stearoylsphingosine and Microtubule-Associated Protein 1 Light Chain 3 Beta

The interaction between N-stearoylsphingosine and microtubule-associated protein 1 light chain 3 beta represents a novel receptor function of ceramide in autophagy regulation. Research has identified that microtubule-associated protein 1 light chain 3 beta-II, but not the non-lipidated form, directly binds biotin-C18-ceramide upon ceramide synthase 1 induction [22].

Molecular modeling studies reveal that the central globular domain of microtubule-associated protein 1 light chain 3 beta, containing isoleucine 35 and phenylalanine 52 residues, is involved in ceramide binding [22]. Site-directed mutagenesis experiments demonstrate that mutations of isoleucine 35 to alanine and phenylalanine 52 to alanine significantly reduce the interaction between microtubule-associated protein 1 light chain 3 beta and endogenous C18-ceramide by approximately fifty and ninety percent, respectively [22].

The binding specificity shows remarkable selectivity for specific ceramide species. Microtubule-associated protein 1 light chain 3 beta strongly associates with ceramide synthase 1-generated C18-ceramide but exhibits minimal interaction with shorter or longer chain ceramides [22]. This chain-length specificity is consistent with the binding preferences observed for other ceramide-binding proteins and underscores the importance of precise molecular recognition in ceramide signaling [22].

Caspase-Independent Cell Death Pathways

N-Stearoylsphingosine mediates caspase-independent cell death through lethal autophagy mechanisms that operate independently of traditional apoptotic pathways. Research demonstrates that ceramide-induced cell death occurs through both caspase-dependent and caspase-independent mechanisms, with the latter involving reactive oxygen species generation and mitochondrial dysfunction [24].

The caspase-independent pathway involves apoptosis-inducing factor nuclear translocation, which is prevented by antioxidants, indicating the critical role of oxidative stress in this process [24]. This pathway represents an alternative cell death mechanism that can function when caspase activation is inhibited or compromised [24].

Studies in mature B cells reveal that ceramide-induced apoptosis is independent of the caspase pathway, as evidenced by the absence of caspase-like activities and the inability of caspase inhibitors to provide protection [25]. This caspase-independent cell death is associated with increased expression of cell cycle regulatory proteins, including c-myc, p53, Bax, and p27kip1 [25]. The independence from Fas-Fas ligand pathways further distinguishes this mechanism from conventional apoptotic signaling [25].

Cell Cycle Regulation

N-Stearoylsphingosine exerts significant control over cell cycle progression through mechanisms involving cyclin-dependent kinase inhibitors and cell cycle checkpoint proteins. Research demonstrates that C2-ceramide treatment induces dramatic cell cycle arrest in the G1 phase, with approximately eighty percent of cells arrested in G0/G1 [26] [27].

The molecular mechanisms underlying ceramide-mediated cell cycle arrest involve upregulation of p21 protein expression concurrent with inhibition of cyclin D1 protein [26]. The p21 protein functions as a critical member of the cyclin-dependent kinase inhibitor family and plays a crucial role in growth arrest through multiple mechanisms [26]. This regulation occurs alongside downregulation of phosphorylated extracellular signal-regulated kinase 1/2, c-myc, and cyclin-dependent kinase 7 [26].

Additional research reveals that ceramide-induced cell cycle arrest involves modulation of peroxisome proliferator-activated receptor gamma transcriptional activity [26]. The addition of specific peroxisome proliferator-activated receptor gamma antagonists can reverse the modulatory effects on cyclin-dependent kinase 7, indicating the involvement of nuclear receptor signaling in ceramide-mediated cell cycle control [26].

The relationship between ceramide signaling and cell cycle regulation extends beyond simple growth arrest to encompass fundamental aspects of cellular proliferation control. Studies demonstrate that endogenous ceramide generation through serum withdrawal results in significant sphingomyelin hydrolysis and progressive elevation of ceramide levels, which corresponds with cell cycle arrest [27]. This process involves activation of a distinct, particulate, and magnesium-dependent sphingomyelinase that mediates the conversion of sphingomyelin to ceramide [27].

Insulin Signaling Modulation

Inhibition of Akt/Protein Kinase B Pathway

N-Stearoylsphingosine functions as a potent inhibitor of insulin signaling through multiple mechanisms that converge on the Akt/protein kinase B pathway. Research demonstrates that ceramide negatively regulates insulin action by inhibiting Akt/protein kinase B, a serine/threonine kinase that serves as a central regulator of glucose uptake and anabolic metabolism [28] [29].

The inhibitory mechanisms involve two independent pathways that collectively suppress Akt activation. First, ceramide specifically blocks the translocation of Akt/protein kinase B to the plasma membrane without affecting the translocation of its upstream activator, phosphoinositide-dependent kinase-1 [29]. Second, ceramide stimulates the dephosphorylation of Akt/protein kinase B by Protein Phosphatase 2A [29]. These dual mechanisms provide redundant pathways for ceramide-mediated insulin resistance [29].

The mechanism of Akt inhibition varies depending on the cellular context and membrane composition. In cells with abundant caveolin-enriched membrane domains, ceramide acts through an atypical protein kinase C-dependent pathway, while in cells with lower membrane domain content, ceramide predominantly operates through Protein Phosphatase 2A-dependent mechanisms [28]. This differential mechanism reflects the importance of membrane organization in determining ceramide's mode of action [28].

Protein Phosphatase 2A-Mediated Dephosphorylation of Akt

The Protein Phosphatase 2A-mediated dephosphorylation of Akt represents a critical mechanism through which N-stearoylsphingosine disrupts insulin signaling. Research demonstrates that ceramide-induced dephosphorylation of Akt correlates with substantial reductions in Akt kinase activity and occurs independently of phosphatidylinositol 3-kinase inhibition [14] [30].

In vitro studies reveal that Akt is directly dephosphorylated by immunoprecipitated Protein Phosphatase 2A from ceramide-treated cells [30]. Furthermore, purified Protein Phosphatase 2A directly dephosphorylates Akt in cell-free systems, an effect that is specifically inhibited by okadaic acid [30]. This direct interaction establishes Protein Phosphatase 2A as the primary phosphatase responsible for ceramide-mediated Akt inactivation [30].

The dephosphorylation occurs at multiple regulatory sites on Akt, including both threonine 308 and serine 473 [13] [14]. This dual-site dephosphorylation is particularly significant because both sites are required for full Akt activation [14]. The loss of phosphorylation at these sites results in a dramatic reduction in Akt kinase activity, effectively blocking insulin-mediated metabolic responses [14].

Protein Kinase Cζ-Mediated Inhibition of Akt Translocation

N-Stearoylsphingosine mediates insulin resistance through protein kinase Cζ-dependent mechanisms that prevent Akt membrane translocation and activation. Research demonstrates that ceramide activates protein kinase Cζ, leading to phosphorylation of the Akt pleckstrin homology domain on threonine 34 [31] [32].

This phosphorylation event has profound functional consequences for Akt activation. The phosphorylation of threonine 34 inhibits phosphatidylinositol 3,4,5-trisphosphate binding to the Akt pleckstrin homology domain, thereby preventing the membrane translocation and subsequent activation of Akt by insulin [32]. In contrast, an Akt mutant with threonine 34 replaced by alanine retains the ability to bind phosphatidylinositol 3,4,5-trisphosphate even in the presence of ceramide-activated protein kinase Cζ [32].

The mechanism involves ceramide-induced activation of protein kinase Cζ, which physically interacts with Akt in unstimulated cells [32]. Insulin normally reduces the protein kinase B-protein kinase Cζ interaction and stimulates protein kinase B, but this dissociation and subsequent hormonal activation are prevented by ceramide treatment [32]. The activation of protein kinase Cζ by ceramide leads to increased plasma membrane abundance of the kinase and enhanced autophosphorylation activity [32].